![molecular formula C11H11Br B2389203 1-(3-Bromophenyl)bicyclo[1.1.1]pentane CAS No. 1823962-27-1](/img/structure/B2389203.png)

1-(3-Bromophenyl)bicyclo[1.1.1]pentane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

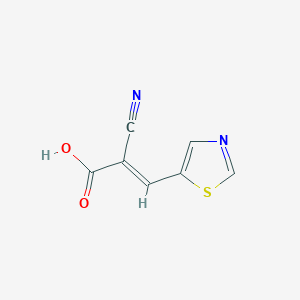

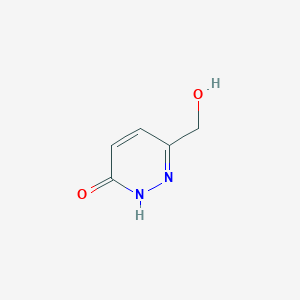

“1-(3-Bromophenyl)bicyclo[1.1.1]pentane” is a compound that contains a bicyclo[1.1.1]pentane (BCP) core with a bromophenyl group attached . BCP is a hydrocarbon with a highly strained molecular structure consisting of three rings of four carbon atoms each .

Synthesis Analysis

The synthesis of 1,3-disubstituted BCPs, such as “this compound”, can be achieved by cross-coupling reactions using transition metal catalysts . Two main strategies are described to access these 1,3-disubstituted BCPs, either from nucleophilic BCPs or electrophilic BCPs . A cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction involving radicals derived from diazo esters to perform an addition reaction onto [1.1.1]propellane to afford BCP radicals has also been reported .Molecular Structure Analysis

The molecular structure of BCP consists of three rings of four carbon atoms each . The structure is highly strained, which can influence its reactivity and properties .Chemical Reactions Analysis

BCPs can undergo various chemical reactions. For instance, a cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction involving radicals derived from diazo esters can perform an addition reaction onto [1.1.1]propellane to afford BCP radicals .Mechanism of Action

Target of Action

It is known that bicyclo[111]pentane (BCP) derivatives, which include 1-(3-Bromophenyl)bicyclo[111]pentane, are used as bioisosteres in drug molecules . Bioisosteres are compounds or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. They are used in drug design to increase the diversity of chemical structures, and to improve properties such as potency, selectivity, or pharmacokinetic profile .

Mode of Action

It is known that bcp derivatives can influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . This suggests that 1-(3-Bromophenyl)bicyclo[1.1.1]pentane may interact with its targets to alter these properties, potentially enhancing the efficacy of the drug molecules it is incorporated into .

Biochemical Pathways

Given its role as a bioisostere in drug molecules, it can be inferred that the compound may influence a variety of biochemical pathways depending on the specific drug molecule it is incorporated into .

Pharmacokinetics

It is known that bcp derivatives can improve the aqueous solubility, permeability, and in vitro metabolic stability of drug molecules . These properties are crucial for the bioavailability of a drug, suggesting that this compound may enhance the bioavailability of the drug molecules it is part of .

Result of Action

As a bioisostere in drug molecules, it is likely to contribute to the overall therapeutic effects of the drug molecules it is incorporated into .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence its action and stability .

Advantages and Limitations for Lab Experiments

1-(3-Bromophenyl)bicyclo[1.1.1]pentane has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, it has a unique structure that makes it an attractive molecule for scientific research. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects on biological systems. Additionally, it may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 1-(3-Bromophenyl)bicyclo[1.1.1]pentane. One area of research is the development of new synthetic methods for the production of this compound and related compounds. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs for the treatment of various diseases. Additionally, there is a need for further studies on the biochemical and physiological effects of this compound, which could provide insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(3-Bromophenyl)bicyclo[1.1.1]pentane involves the reaction of 1,3-cyclohexadiene with bromine in the presence of a catalyst to form 1-bromo-3-cyclohexene. The reaction of 1-bromo-3-cyclohexene with cyclopentadiene in the presence of a catalyst leads to the formation of this compound. The synthesis of this compound is a multistep process that requires careful handling of the reagents and catalysts.

Scientific Research Applications

1-(3-Bromophenyl)bicyclo[1.1.1]pentane has been used in various scientific studies due to its unique structure and properties. It has been found to have potential applications in the field of organic electronics, as it can act as a building block for the synthesis of conducting polymers. This compound has also been used in the synthesis of chiral ligands, which are used in asymmetric catalysis. Additionally, this compound has been studied for its potential use in the treatment of cancer and other diseases.

Biochemical Analysis

Biochemical Properties

They can participate in cooperative photoredox and N-heterocyclic carbene catalysis

Cellular Effects

Bcps are known to influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Bcps are known to exert their effects at the molecular level . They can participate in reactions involving radicals derived from diazo esters to perform an addition reaction onto [1.1.1]propellane to afford BCP radicals

properties

IUPAC Name |

1-(3-bromophenyl)bicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Br/c12-10-3-1-2-9(4-10)11-5-8(6-11)7-11/h1-4,8H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBPBNBUHXZZHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(C2)C3=CC(=CC=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(thieno[2,3-d]pyrimidin-4-yl)-1-naphthamide](/img/structure/B2389121.png)

![(Z)-N-(3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2389125.png)

![2-((2-(2-methoxyphenoxy)ethyl)thio)-4-methyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2389129.png)

![Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfone](/img/structure/B2389138.png)

![1-benzyl-5-(4-chlorophenyl)-3-hydroxy-4-[(4-methylphenyl)sulfonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2389140.png)

![N,N,4-trimethyl-2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)thiazole-5-carboxamide](/img/structure/B2389143.png)